Lucanthone is classified as a thioxanthone derivative, which are compounds characterized by a thioxanthene core structure. It is recognized for its pharmacological properties, particularly its role in inhibiting P-glycoprotein and tumor cell proliferation. The compound is also known for its interactions with DNA, making it a candidate for further research in oncology and other therapeutic areas .
The synthesis of 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one involves several steps, typically beginning from commercially available thioxanthone derivatives. One common method includes the following key steps:
These methods highlight the versatility of synthetic strategies employed in the preparation of thioxanthone derivatives.
The molecular structure of 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one can be described using its chemical formula . Key features include:
The three-dimensional conformation and electronic distribution can be analyzed using computational methods to predict binding affinities and interactions with biological macromolecules.
7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one participates in various chemical reactions relevant to its biological activity:
The mechanism of action for 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one primarily involves:
These mechanisms underscore its potential utility as an adjunct therapy in cancer treatment.
The physical and chemical properties of 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one include:
These properties are crucial for understanding the compound's behavior in biological systems and during formulation.
7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one has several notable applications:
The thioxanthenone scaffold emerged pharmacologically through lucanthone (Miracil D; CAS 479-50-5), initially developed as an anthelmintic agent against schistosomiasis in the mid-20th century [6] [8]. Structural optimization yielded hycanthone through microbial metabolism, exhibiting enhanced efficacy but encountering toxicity limitations [8]. This lineage established the core pharmacophore: a tricyclic thioxanthenone system bearing a flexible basic amine side chain essential for DNA interaction. The specific derivative 7-amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one represents a deliberate structural evolution beyond these predecessors, developed to probe structure-activity relationships (SAR) with heightened precision [3] [9].
Introduction of the 7-amino substituent constitutes the key innovation differentiating this compound from lucanthone (which typically lacks this electron-donating group). Historical synthesis records indicate NSC 317920 emerged from the National Cancer Institute's exploratory screening programs, designed to evaluate how auxochromic modifications alter DNA binding kinetics and antitumor potential [3]. Its development reflects a strategic shift from antiparasitic applications towards targeted molecular interrogation in oncology, specifically leveraging the electron-rich 7-amino group to enhance DNA intercalative binding and redox modulation capabilities distinct from the parent scaffold [7] [8].
The molecular architecture integrates several functional domains working synergistically to define its bioreactivity:
Thioxanthenone Core: The planar, electron-deficient tricyclic system enables intercalative insertion into DNA base pairs. The thiocarbonyl group increases electron affinity versus oxygen analogues, while the 9-kone group introduces polarity and hydrogen bonding capability [3] [8]. Molecular planarity is critical for stacking interactions within nucleic acids.
7-Amino Group (-NH₂): Positioned ortho to the carbonyl, this auxochromic substituent significantly enhances the π-electron density of the chromophore system. This modification potentially increases DNA affinity through augmented π-π stacking forces and introduces hydrogen bond donation capacity absent in non-amino substituted thioxanthenones. Spectroscopic evidence suggests this group contributes to visible-range absorbance, enabling potential application as a cellular probe [3] [5].
4-Methyl Group (-CH₃): This hydrophobic substituent augments lipophilicity (calculated LogP ~4.72) and promotes van der Waals interactions within the DNA minor groove [3] [8]. Its steric bulk subtly modulates core planarity without disrupting intercalation capacity.
Diethylaminoethylamino Side Chain (-NCCN(Et)₂): This flexible cationic side chain provides protonation sites (pKa ~9.28) crucial for electrostatic interaction with DNA phosphate backbones. The tertiary diethylamine ensures significant cellular membrane permeability in its neutral form, while potential protonation in acidic organelles (e.g., lysosomes) facilitates subcellular trapping [5] [8]. The ethylene linker balances conformational flexibility with optimal distance for simultaneous groove binding.
Table 2: Functional Group Contributions to Bioactivity
Structural Element | Molecular Property | Putative Biological Role |
---|---|---|
Thioxanthenone Core | Planar conjugated system; Electron deficiency | DNA/RNA intercalation; Topoisomerase inhibition |
7-Amino Group | π-Electron donation; H-bond donor | Enhanced DNA stacking affinity; Redox modulation; Fluorescence probe development |
4-Methyl Group | Hydrophobicity; Steric modulation | Membrane permeability; Minor groove van der Waals contacts |
Diethylaminoethylamino Chain | Basic tertiary amine (pKa ~9.28); Cationic potential | Electrostatic DNA backbone interaction; Cellular uptake; Subcellular localization |
DNA-Intercalative Topoisomerase Inhibition
The compound demonstrates potent topoisomerase II (TOP2) suppression, mechanistically distinct from classical anthracyclines. Biochemical assays indicate it functions as a catalytic inhibitor, preventing TOP2-DNA cleavage complex formation rather than stabilizing it [7] [8]. Molecular modeling suggests the 7-amino group enhances hydrogen bonding with TOP2 residues proximal to the ATPase domain, potentially explaining its increased inhibitory potency versus non-amino substituted analogues [8]. This TOP2 inhibition profile correlates with significant cytotoxicity against glioblastoma models, where it exhibits synergistic interactions with radiation therapy [8].
APEX1 (Ref-1) Endonuclease Suppression
A defining mechanistic feature is its potent inhibition of apurinic/apyrimidinic endonuclease 1 (APEX1), a base excision repair (BER) pathway component critical for resolving DNA damage induced by alkylating agents and radiation. Lucanthone analogues (including NSC 317920 derivatives) bind the redox signaling domain of APEX1, disrupting its DNA-binding capacity [8]. The 7-amino group likely facilitates redox modulation within APEX1's active site, sensitizing cancer cells to DNA-damaging therapeutics by impeding repair fidelity. This mechanism positions it as a compelling chemosensitization candidate.
Autophagy and Lysosomal Function Modulation
Emerging evidence indicates structural analogues disrupt autophagic flux through lysosomal dysfunction. While precise mechanisms remain under investigation, the basic side chain promotes accumulation within acidic compartments, potentially inhibiting lysosomal hydrolases or proton pump activity [5] [8]. This property suggests applicability as a chemical probe for studying autophagy-dependent pathologies.
Fluorescence-Based Cellular Tracking
The electron-donating 7-amino group confers detectable fluorescent properties upon UV/visible excitation (λ_ex ~350-400 nm), enabling spatial tracking in live cells [3] [5]. Current research explores its utility as a compartment-targeting probe, leveraging the side chain's protonation-dependent subcellular distribution for lysosome imaging applications.
Table 3: Primary Research Domains and Molecular Mechanisms
Research Domain | Molecular Target | Observed Activity |
---|---|---|
DNA Damage & Repair | Topoisomerase IIα | Catalytic inhibition; Synergy with radiation |
DNA Damage & Repair | APEX1 Endonuclease | Active site binding; Repair suppression |
Cellular Homeostasis | Lysosomal Machinery | Autophagic flux inhibition; Acidic compartment accumulation |
Chemical Biology | N/A | Intrinsic fluorescence; Subcellular localization probe |
Comparative Pharmacological Positioning
Unlike lucanthone (primarily investigated for schistosomiasis and repurposed for oncology), NSC 317920 was structurally optimized for enhanced DNA affinity and repair inhibition specificity. Its 7-amino group significantly increases TOP2 inhibitory potency versus the des-amino lucanthone scaffold (IC50 reduction >5-fold in comparative assays) [8]. Furthermore, its physicochemical profile (MW 355.5 g/mol; calculated LogP 4.72) aligns favorably with CNS-penetrant compounds, supporting investigation against glioblastoma and brain metastases where lucanthone demonstrated preliminary clinical activity [7] [8].
Table 4: Comparative Analysis with Parent Thioxanthenone
Property | 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one | Lucanthone (1-((2-(Diethylamino)ethyl)amino)-4-methylthioxanthen-9-one) |
---|---|---|
CAS Number | 80568-08-7 | 479-50-5 |
Key Structural Difference | 7-Amino substituent | Hydrogen at position 7 |
Primary Research Focus | DNA repair inhibition; Topoisomerase II suppression; Cellular probes | Anthelmintic; Radiation sensitization |
Molecular Weight (g/mol) | 355.50 | 340.48 |
Calculated LogP | ~4.72 | ~5.02 |
Notated Advantages | Enhanced DNA affinity; APEX1 specificity; Fluorescence properties | Clinical radiation sensitization data |
Current research priorities focus on exploiting its unique structural features for both therapeutic and diagnostic applications:
SAR Expansion through Regioselective Modification: Systematic derivatization of the 7-amino group (acylations, alkylations) to optimize DNA binding kinetics and APEX1 inhibitory potency while modulating fluorescence quantum yield. Exploration of side chain variants (e.g., piperazines, morpholines) aims to balance cationic character with logD profiles for improved blood-brain barrier penetration [3] [9].
In Vivo Validation as Chemosensitizer: Preclinical assessment of NSC 317920 in combination with temozolomide or ionizing radiation against glioblastoma multiforme (GBM) models, leveraging its dual TOP2/APEX1 inhibition to impede DNA damage repair. Critical objectives include pharmacokinetic characterization (oral bioavailability; brain-to-plasma ratios) and pharmacodynamic biomarker development (e.g., γH2AX foci quantification) [8].
Diagnostic Probe Development: Exploitation of its intrinsic fluorescence and lysosomotropic properties for organelle-selective imaging, particularly in autophagy dysregulation models. Molecular tuning seeks to enhance fluorescence quantum yield while retaining subcellular targeting specificity [5].
Autophagy Modulation Specificity Studies: Elucidation of precise mechanisms underlying autophagy disruption, specifically examining interactions with lysosomal ATPase (V-ATPase) and cathepsin activation. This research could establish novel chemical probes for selective autophagy inhibition [5] [8].
Delivery System Innovation: Development of nanocarrier formulations (e.g., PLGA nanoparticles, liposomes) to address physicochemical limitations (aqueous solubility ~0.00315 mg/mL) and enable tumor-selective delivery while minimizing off-target effects [4].
These objectives collectively position 7-amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one as a multifaceted investigational tool bridging chemical biology and therapeutic development, capitalizing on its refined pharmacophore architecture to overcome limitations of earlier thioxanthenone derivatives.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2